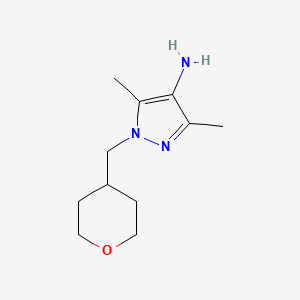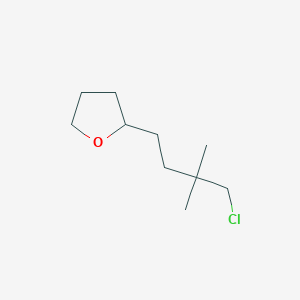
2-(4-Chloro-3,3-dimethylbutyl)tetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-3,3-dimethylbutyl)tetrahydrofuran is a chemical compound that belongs to the class of organic compounds known as chloroalkyl ethers. This compound is characterized by the presence of a tetrahydrofuran ring, a four-membered cyclic ether, with a 4-chloro-3,3-dimethylbutyl group attached to it. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3,3-dimethylbutyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with 4-chloro-3,3-dimethylbutyl chloride under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride (NaH), to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored and controlled to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Chloro-3,3-dimethylbutyl)tetrahydrofuran can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkoxides or amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can produce alcohols or amines as major products.
Substitution: Substitution reactions can result in the formation of various substituted tetrahydrofurans or ethers.
Applications De Recherche Scientifique
2-(4-Chloro-3,3-dimethylbutyl)tetrahydrofuran is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The compound is also used as a building block in organic synthesis and as a reagent in various chemical reactions.
Mécanisme D'action
The mechanism by which 2-(4-Chloro-3,3-dimethylbutyl)tetrahydrofuran exerts its effects depends on the specific application. In pharmaceutical synthesis, the compound may act as an intermediate in the formation of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved in these processes vary depending on the specific drug being synthesized.
Comparaison Avec Des Composés Similaires
2-(4-Chloro-3,3-dimethylbutyl)tetrahydrofuran is similar to other chloroalkyl ethers, such as 2-(4-chlorobutyl)tetrahydrofuran and 2-(4-chlorophenyl)tetrahydrofuran. it is unique in its structure and reactivity due to the presence of the 3,3-dimethyl group. This group enhances the compound's stability and reactivity, making it a valuable reagent in organic synthesis.
Conclusion
This compound is a versatile and valuable compound in scientific research and industrial applications. Its unique chemical properties and reactivity make it an essential reagent in organic synthesis and a building block in the production of various chemicals. The compound's applications in chemistry, biology, medicine, and industry highlight its importance and potential for future research and development.
Propriétés
Formule moléculaire |
C10H19ClO |
|---|---|
Poids moléculaire |
190.71 g/mol |
Nom IUPAC |
2-(4-chloro-3,3-dimethylbutyl)oxolane |
InChI |
InChI=1S/C10H19ClO/c1-10(2,8-11)6-5-9-4-3-7-12-9/h9H,3-8H2,1-2H3 |
Clé InChI |
ZXJKNGDADIQIEF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC1CCCO1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[(trifluoromethyl)sulfanyl]pyridine](/img/structure/B15328624.png)
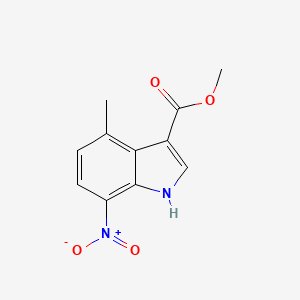
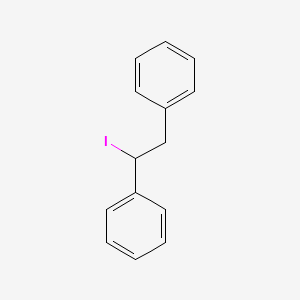
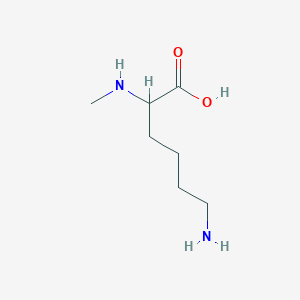
![4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylicacid](/img/structure/B15328648.png)
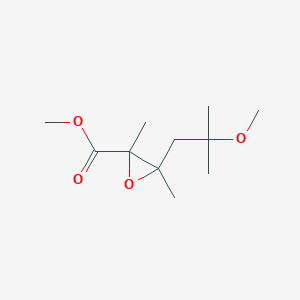
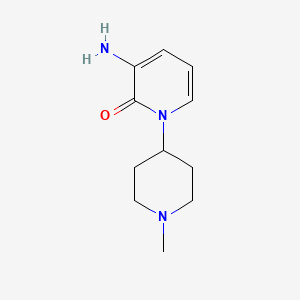
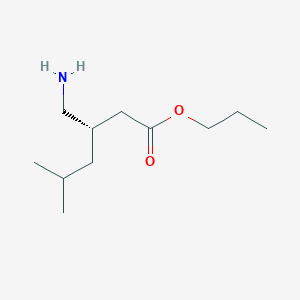
![6-Phenyl-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B15328663.png)

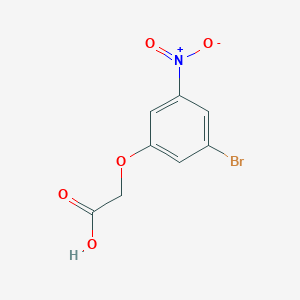
![7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B15328669.png)
